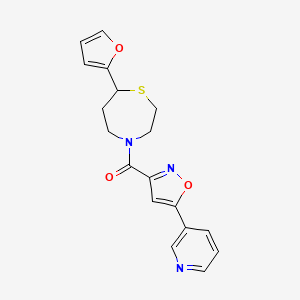![molecular formula C12H11BrO2 B2686431 Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-05-6](/img/structure/B2686431.png)
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is a compound with the molecular formula C12H11BrO2. It is a member of the bicyclo[1.1.0]butane family, which is known for its unique strained ring structure.
作用机制
Target of Action
It is known that bicyclo[110]butanes (BCBs), a class of compounds to which this molecule belongs, are increasingly valued as intermediates in ‘strain release’ chemistry .
Mode of Action
Bcbs are known to undergo various reactions due to their inherent strain, which can be released upon reaction .
Biochemical Pathways
Bcbs are known to be used in the synthesis of substituted four-membered rings and bicyclo[111]pentanes, with applications including bioconjugation processes .
Result of Action
The strain-releasing force of bcbs is known to drive the functionalization of these compounds, leading to the synthesis of various cyclobutane derivatives .
Action Environment
The inherent strain of the bcb scaffold can make the variation of the bcb bridgehead substituents challenging .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with diazomethane to form the corresponding diazo compound. This intermediate is then subjected to a cyclopropanation reaction using a transition metal catalyst, such as rhodium or copper, to form the bicyclo[1.1.0]butane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
化学反应分析
Types of Reactions
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cycloaddition Reactions: The strained bicyclo[1.1.0]butane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Dienophiles in the presence of Lewis acids.
Major Products
Substitution: Formation of substituted derivatives, such as 3-(4-aminophenyl)bicyclo[1.1.0]butane-1-carboxylate.
Oxidation: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylic acid.
Reduction: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-methanol.
Cycloaddition: Formation of fused bicyclic systems.
科学研究应用
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules due to its strained ring system.
Drug Discovery: Potential use as a scaffold for designing new pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Its unique structure allows for the development of novel materials with specific mechanical and electronic properties.
相似化合物的比较
Similar Compounds
Methyl 1-phenylbicyclo[1.1.0]butane-3-carboxylate: Similar structure but with a phenyl group instead of a bromophenyl group.
1-Azabicyclo[1.1.0]butane: Contains a nitrogen atom at one bridgehead, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is unique due to the presence of the bromophenyl group, which allows for further functionalization through substitution reactions. Its strained bicyclo[1.1.0]butane ring also provides a high degree of reactivity, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBUSSRNOEKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374238-05-6 |
Source


|
| Record name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)
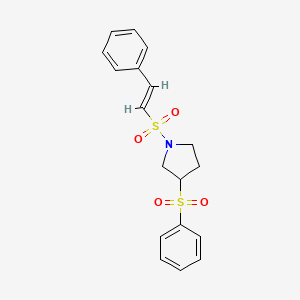
![N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide](/img/structure/B2686351.png)
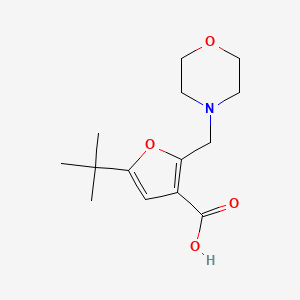
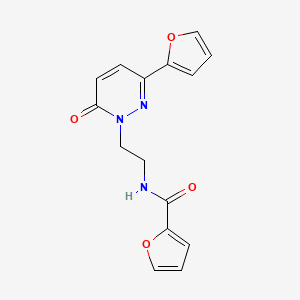
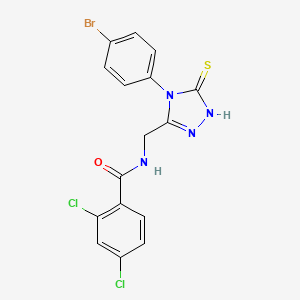
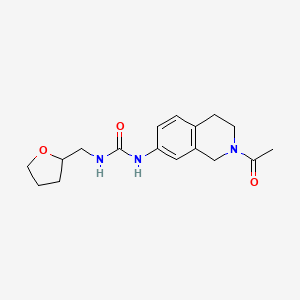
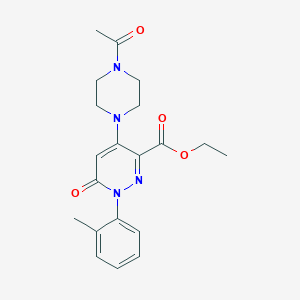
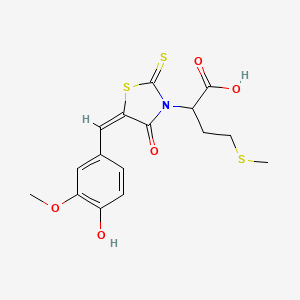


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2686367.png)
